p-Nitrophenyl alpha-D-xylopyranoside
Overview
Description
p-Nitrophenyl alpha-D-xylopyranoside is a chemical compound commonly used as a substrate in enzymatic assays, particularly for the detection and quantification of alpha-D-xylosidase activity. It is characterized by the presence of a nitrophenyl group attached to the alpha-D-xylopyranoside moiety, which allows for colorimetric detection when the compound is cleaved by the enzyme.
Mechanism of Action
Target of Action
The primary target of p-Nitrophenyl alpha-D-xylopyranoside is the enzyme β-xylosidase . This enzyme plays a crucial role in the hydrolysis of xylooligosaccharides to xylose .
Mode of Action
This compound acts as a substrate for β-xylosidase . Upon cleavage by the enzyme, the substrate is converted into a yellow-colored product . This compound also disrupts proteoglycan biosynthesis in vivo .
Biochemical Pathways
The compound affects the biochemical pathway involving the hydrolysis of xylooligosaccharides to xylose . This process is crucial in the utilization of xylose, a useful monose, in various applications such as food, light, chemical, and energy industries .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in aqueous biological environments.
Result of Action
The action of this compound results in the hydrolysis of xylooligosaccharides to xylose . It also disrupts proteoglycan biosynthesis in vivo , which could have significant effects on cellular processes given the role of proteoglycans in cell growth and morphogenesis .
Biochemical Analysis
Biochemical Properties
p-Nitrophenyl alpha-D-xylopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-xylosidase enzymes. These enzymes hydrolyze the glycosidic bond in this compound, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. The interaction between this compound and alpha-xylosidase is highly specific, allowing researchers to study the enzyme’s activity and kinetics in detail. Additionally, this compound is used to assay the activity of other glycosidases, such as beta-xylosidase and alpha-arabinosidase .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for glycosidase enzymes. In cells expressing alpha-xylosidase, the hydrolysis of this compound leads to the production of p-nitrophenol, which can affect cell signaling pathways and gene expression. The compound’s impact on cellular metabolism is primarily related to its role in studying enzyme activity, providing insights into the regulation of glycosidase enzymes and their substrates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of alpha-xylosidase enzymes. The enzyme catalyzes the hydrolysis of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is highly specific and relies on the precise interaction between this compound and the enzyme’s active site. The release of p-nitrophenol can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound maintains its activity over extended periods when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound is typically well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including skin and eye irritation. It is essential to determine the appropriate dosage for each specific application to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosidase activity. The compound is hydrolyzed by alpha-xylosidase enzymes, resulting in the release of p-nitrophenol and the corresponding sugar moiety. This reaction is part of the broader metabolic processes involving the breakdown of complex carbohydrates into simpler sugars. The activity of this compound in these pathways provides insights into the regulation of glycosidase enzymes and their substrates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its solubility and affinity for cellular components. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical assays and studying enzyme activity .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with alpha-xylosidase enzymes. The compound is typically found in compartments where these enzymes are active, such as the lysosomes and cytoplasm. The targeting signals and post-translational modifications of alpha-xylosidase enzymes play a role in directing this compound to specific subcellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl alpha-D-xylopyranoside typically involves the glycosylation of p-nitrophenol with a protected xylopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The general steps include:
- Protection of the hydroxyl groups on the xylopyranose.
- Glycosylation of p-nitrophenol with the protected xylopyranosyl donor.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Large-scale protection and glycosylation reactions.
- Efficient purification techniques such as crystallization or chromatography.
- Quality control measures to ensure the purity and consistency of the product.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of alpha-D-xylosidase, resulting in the release of p-nitrophenol and alpha-D-xylopyranose.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using alpha-D-xylosidase in a buffered aqueous solution.
Reduction: Hydrogen gas and a palladium catalyst for the reduction of the nitro group.
Major Products:
Hydrolysis: p-Nitrophenol and alpha-D-xylopyranose.
Reduction: p-Aminophenyl alpha-D-xylopyranoside.
Scientific Research Applications
p-Nitrophenyl alpha-D-xylopyranoside is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Enzymatic Assays: Used to measure the activity of alpha-D-xylosidase in various biological samples.
Biochemical Studies: Helps in studying the kinetics and mechanisms of glycosidase enzymes.
Medical Research: Utilized in the investigation of metabolic pathways involving xylosidase enzymes.
Industrial Applications: Employed in the quality control of enzyme preparations and in the development of enzyme-based diagnostic kits.
Comparison with Similar Compounds
- p-Nitrophenyl beta-D-xylopyranoside
- p-Nitrophenyl alpha-D-glucopyranoside
- p-Nitrophenyl beta-D-glucopyranoside
- p-Nitrophenyl alpha-D-galactopyranoside
Comparison:
- Substrate Specificity: p-Nitrophenyl alpha-D-xylopyranoside is specific for alpha-D-xylosidase, whereas the other compounds are specific for their respective enzymes (e.g., beta-D-xylosidase, alpha-D-glucosidase).
- Colorimetric Detection: All these compounds release p-nitrophenol upon enzymatic cleavage, allowing for similar colorimetric detection methods.
- Structural Differences: The differences in the sugar moiety (xylopyranose, glucopyranose, galactopyranose) determine the specificity for different enzymes.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-LMLFDSFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10907450 | |
Record name | 4-Nitrophenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10238-28-5 | |
Record name | p-Nitrophenyl α-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10238-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nitrophenyl alpha-D-xylopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl pentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10907450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl α-D-xylopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.507 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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